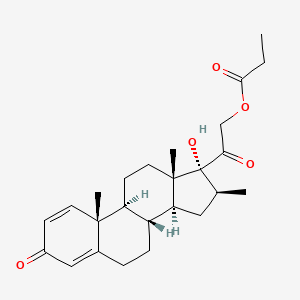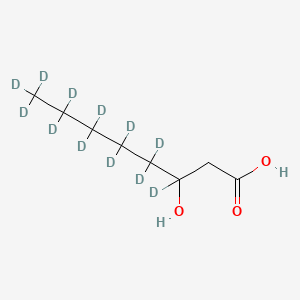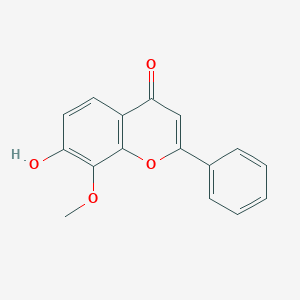![molecular formula C16H27NO2 B13442695 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is a synthetic organic compound known for its potential applications in various scientific fields. This compound is structurally characterized by an amino group attached to a propane-1,3-diol backbone, with a 4-pentylphenyl group attached to the central carbon atom. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the alkylation of 4-pentylphenylacetonitrile with an appropriate alkylating agent to form the corresponding intermediate.
Reduction: The nitrile group in the intermediate is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the diol functionality, typically using a hydroxylating agent like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and autoimmune diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol involves its interaction with specific molecular targets in biological systems. It is known to modulate sphingosine-1-phosphate (S1P) receptors, which play a crucial role in immune cell trafficking and vascular integrity. By binding to these receptors, the compound can influence various cellular pathways, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol:
2-Amino-2-[2-(4-hexylphenyl)ethyl]propane-1,3-diol: Another analog with similar structural features but different alkyl chain length.
Uniqueness
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is unique due to its specific alkyl chain length, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C16H27NO2 |
|---|---|
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16(17,12-18)13-19/h6-9,18-19H,2-5,10-13,17H2,1H3 |
Clave InChI |
GTXLOLWMLNVPLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



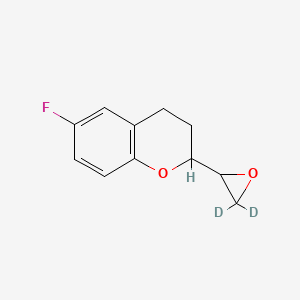
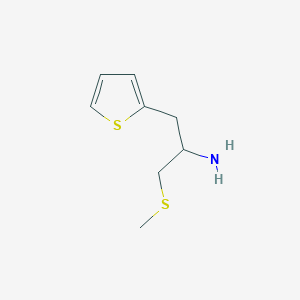
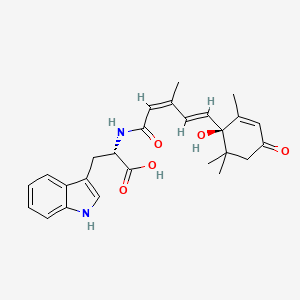
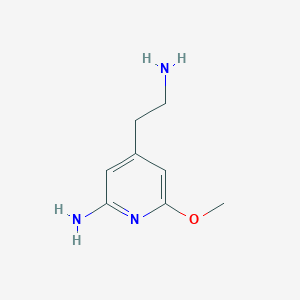
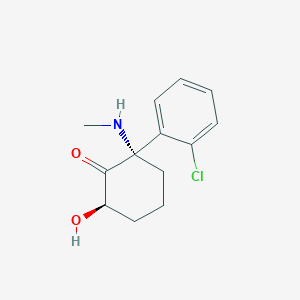
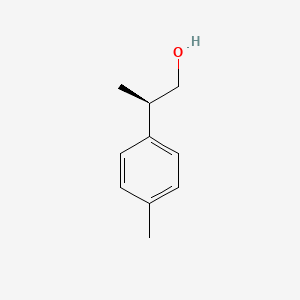
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
